Propazine
Overview
Description
Propazine is a herbicide belonging to the triazine chemical class, which also includes atrazine and simazine. It is primarily used to control broadleaf and grass weeds in agricultural settings. This compound works by inhibiting photosynthesis in the target plants, specifically by interfering with the photosystem II complex in chloroplasts .
Mechanism of Action
Target of Action
Propazine primarily targets the Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.
Mode of Action
This compound acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. For instance, by blocking the Histamine H1 receptor, it can exert a sedative effect due to its antihistamine property .
Biochemical Pathways
It’s known that this compound and similar compounds can disrupt neuroendocrine control at the hypothalamus level . This disruption can lead to alterations in hormone levels and potentially affect various downstream physiological processes .
Pharmacokinetics
In animal studies, it has been observed that this compound undergoes significant first-pass metabolism, resulting in low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect . Blood exposure to this compound was negligible (lower than 5%) compared with metabolite exposure .
Result of Action
It’s known that this compound and similar compounds can disrupt endocrine function, leading to potential reproductive dysfunction and behavioral abnormalities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is nonbiodegradable, which results in the secondary release of this compound from sludge to water due to changes in the external environment during the treatment process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propazine is synthesized through a reaction involving cyanuric chloride and isopropylamine. The process begins with the reaction of cyanuric chloride with two equivalents of isopropylamine in the presence of an acid-binding agent. This reaction yields this compound as the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyanuric chloride and isopropylamine are reacted under controlled conditions. The reaction is typically carried out in a solvent such as acetone or ethanol, and the temperature is maintained between 0°C and 5°C to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Propazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Under certain conditions, this compound can be reduced to simpler compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of hydroxythis compound and other oxidized derivatives.
Reduction: Reduction reactions typically yield simpler triazine derivatives.
Substitution: Substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Propazine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of triazine herbicides in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, particularly its endocrine-disrupting properties.
Industry: Employed in agricultural practices to control weed growth, thereby enhancing crop yield and quality
Comparison with Similar Compounds
- Atrazine
- Simazine
- Prometryne
- Ametryne
Comparison:
- Atrazine: Like propazine, atrazine inhibits photosynthesis by targeting the photosystem II complex. atrazine is more widely used and has a broader spectrum of activity.
- Simazine: Similar in structure and function to this compound, simazine is also used to control broadleaf and grass weeds. It has a slightly different substitution pattern on the triazine ring.
- Prometryne: Another triazine herbicide, prometryne has additional methylthio groups, which can affect its solubility and environmental persistence.
- Ametryne: Ametryne contains additional ethylthio groups, making it more effective against certain types of weeds but also more persistent in the environment .
This compound stands out due to its specific application in controlling certain weed species and its relatively lower toxicity compared to some other triazine herbicides .
Properties
IUPAC Name |
6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRPILHGGKWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5Cl, C9H16ClN5 | |
Record name | PROPAZINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021196 | |
Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
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Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER. | |
Record name | Propazine | |
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Record name | PROPAZINE | |
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Solubility |
6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor | |
Record name | PROPAZINE | |
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Record name | PROPAZINE | |
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Density |
1.162 g/cu cm at 20 °C, 1.162 g/cm³ | |
Record name | PROPAZINE | |
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Record name | PROPAZINE | |
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Vapor Pressure |
0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible | |
Record name | Propazine | |
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Record name | PROPAZINE | |
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Record name | PROPAZINE | |
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Mechanism of Action |
... Propazine has been grouped with several structurallyrelated, chlorinated triazines (e.g., atrazine, simazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to propazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. These effects form the basis of the regulatory endpoint selection for both compounds. This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and propazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine and propazine). These neuroendocrine effects are considered the primary toxicological effects of regulatory concern. The NOAEL for endocrine changes is protective of systemic toxicity., After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/ | |
Record name | PROPAZINE | |
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Color/Form |
Colorless powder, Crystals | |
CAS No. |
139-40-2 | |
Record name | Propazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-40-2 | |
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Record name | Propazine [ANSI:BSI:ISO] | |
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Record name | propazine | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(1-methylethyl)- | |
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Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
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Record name | Propazine | |
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Record name | PROPAZINE | |
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Melting Point |
229.7 °C, 213 °C | |
Record name | PROPAZINE | |
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Record name | PROPAZINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of propazine?
A1: this compound acts as a photosystem II electron transport inhibitor. [] It binds to the D1 protein in the thylakoid membrane of chloroplasts, disrupting the electron transport chain and inhibiting photosynthesis. [, ] This ultimately leads to the death of susceptible plants.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C9H16ClN5, and its molecular weight is 230.71 g/mol. []
Q3: How does this compound behave in different soil types?
A4: this compound's behavior varies depending on soil properties like organic matter content and clay composition. [, ] Higher organic matter generally increases its adsorption and reduces leaching potential. [, ]
Q4: Does temperature influence this compound's effectiveness?
A5: Yes, temperature plays a role in this compound's dissolution rate and efficacy. [] Higher temperatures generally lead to faster dissolution and potentially increased activity. []
Q5: Does this compound exhibit any catalytic properties?
A5: Based on available research, this compound is primarily studied for its herbicidal activity, and there is no indication of significant catalytic properties.
Q6: Have computational methods been used to study this compound?
A6: While computational chemistry techniques might have been employed, the provided research doesn't delve into specific simulations, calculations, or QSAR models for this compound.
Q7: How does the structure of this compound relate to its herbicidal activity?
A8: The triazine ring structure and the chlorine substituent are crucial for this compound's activity. [, ] Modifications to these moieties can significantly alter its potency and selectivity. [, ]
Q8: Are there regulations regarding this compound use due to environmental concerns?
A10: Yes, this compound use is subject to regulations due to its potential environmental impact. [, ] Its presence in water sources has raised concerns, leading to restrictions and monitoring in some regions. [, ]
Q9: What analytical methods are used to quantify this compound?
A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for this compound analysis in environmental and biological matrices. [, , ]
Q10: What are the environmental concerns associated with this compound?
A12: this compound's persistence in soil and potential leaching to groundwater raise environmental concerns. [, ] It can contaminate water resources and potentially affect aquatic life. [, ]
Q11: What factors influence the dissolution of this compound?
A14: Temperature, pH, and the presence of organic matter can affect this compound's dissolution rate. []
Q12: What is the biodegradability of this compound?
A15: this compound can be biodegraded by microorganisms in soil, but its persistence suggests a relatively slow degradation rate. []
Q13: Are there any alternatives to this compound for weed control?
A16: Yes, several herbicides with different modes of action can be used as alternatives to this compound. [, , , ] The choice depends on the specific weed spectrum, crop tolerance, and environmental considerations.
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